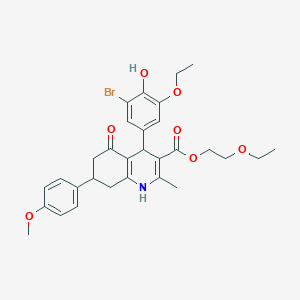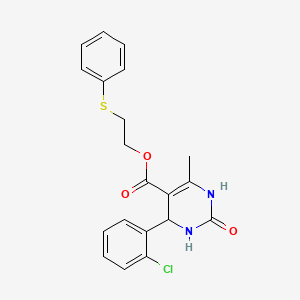
(2-methyl-5-nitrophenyl)(2-nitrovinyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-5-nitrophenyl)(2-nitrovinyl)amine, also known as MNVA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MNVA belongs to the class of nitroaromatic compounds, which are widely used in the synthesis of drugs, dyes, and agrochemicals. The unique structure of MNVA makes it a promising candidate for use in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
(2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been used in various scientific research applications such as drug discovery, enzyme inhibition, and fluorescent labeling. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been shown to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has also been used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been found to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function.
Mecanismo De Acción
The mechanism of action of (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has also been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes such as neurotransmission and melanin synthesis.
Biochemical and Physiological Effects
(2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been shown to exhibit various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and cytotoxicity. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been found to scavenge free radicals and protect cells from oxidative damage. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been found to exhibit cytotoxicity against various cancer cell lines, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has several advantages for lab experiments such as its ease of synthesis, stability, and selectivity. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine can be synthesized in a few steps from commercially available starting materials, making it a cost-effective compound for research. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine is also stable under various conditions such as pH and temperature, making it a reliable tool for experiments. However, (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine also has some limitations such as its potential toxicity and limited solubility in aqueous solutions. Care should be taken when handling (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine, and appropriate safety measures should be followed.
Direcciones Futuras
There are several future directions for (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine research such as its use in drug discovery, enzyme inhibition, and fluorescent labeling. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has the potential to be developed into a drug candidate for various diseases such as cancer and Alzheimer's disease. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine can also be used as a tool for studying enzyme inhibition and nucleic acid structure and function. Additionally, (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine can be further modified to improve its solubility and selectivity, making it a more versatile compound for research.
Conclusion
In conclusion, (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine is a promising compound for scientific research due to its unique structure and potential applications in various fields. The synthesis of (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine is straightforward, and its stability and selectivity make it a reliable tool for experiments. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been shown to exhibit various biochemical and physiological effects, and its mechanism of action is still being investigated. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has several future directions for research, and its potential applications in drug discovery, enzyme inhibition, and fluorescent labeling make it a valuable compound for scientific studies.
Métodos De Síntesis
The synthesis of (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine involves the reaction of 2-methyl-5-nitroaniline with 2-nitroethanol in the presence of a catalyst. The reaction proceeds through a condensation reaction mechanism, resulting in the formation of (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine as a yellow crystalline solid. The yield of (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration. The purity of (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine can be assessed using various analytical techniques such as NMR, IR, and HPLC.
Propiedades
IUPAC Name |
2-methyl-5-nitro-N-[(E)-2-nitroethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-7-2-3-8(12(15)16)6-9(7)10-4-5-11(13)14/h2-6,10H,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESKZHHAEVFJKM-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-nitro-N-[(E)-2-nitroethenyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5060835.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5060842.png)
![5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5060847.png)
![2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B5060849.png)
![N'-{[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5060855.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5060859.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5060864.png)
![3-allyl-5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060872.png)

![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5060902.png)
![N-(4-butylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5060908.png)
amino]ethanol ethanedioate (salt)](/img/structure/B5060922.png)
![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5060926.png)
